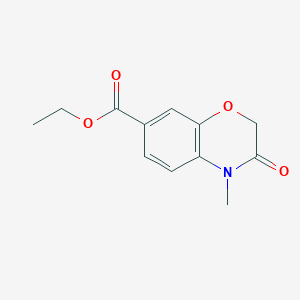

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-9-10(6-8)17-7-11(14)13(9)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLOKMYOGYETHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Aromatic Substitution and Formation of Intermediates

The synthesis begins with the reaction of a substituted 4-bromo-5-nitrophthalonitrile (or similar aromatic precursor) with sodium salts of substituted 3-phenylpropanoates (or methyl derivatives) in a polar aprotic solvent such as dimethylformamide (DMF). The molar ratio typically used is 1:2 (reactant to salt), and the reaction proceeds at a temperature of 19–25°C over 12–20 hours without catalysts.

This step results in the formation of a key intermediate, a substituted phthalonitrile derivative bearing the desired substituents, which is isolated by dilution with water, extraction with dichloromethane, and purification via chromatography and recrystallization.

Reduction and Cyclization to Benzoxazine Core

The intermediate is then subjected to a reductive cyclization process. This is achieved by adding a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid at 30–50°C. The reaction mixture is stirred for 1–2 hours, leading to the formation of the benzoxazine ring system. The product is then precipitated out by dilution with water, filtered, and purified.

The cyclization step effectively constructs the heterocyclic benzoxazine core, incorporating the methyl and oxo functionalities at specific positions.

Esterification to Form Ethyl Carboxylate

The final step involves esterification of the carboxylic acid precursor with ethanol, often under reflux conditions with catalytic acid or via direct esterification methods. This converts the carboxylate group into the ethyl ester, yielding Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Notes on Reaction Conditions and Purification

- Reaction Temperatures: 19–25°C for substitution and initial intermediate formation; 30–50°C for cyclization.

- Solvents: DMF, ethanol, dichloromethane, and acetonitrile are commonly used.

- Purification Techniques: Chromatography on silica gel, recrystallization from alcohols, and filtration are employed to obtain pure compounds.

- Confirmation Methods: IR spectroscopy, NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography confirm the structure.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purpose | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromo-5-nitrophthalonitrile + sodium salt of substituted phenylpropanoate | DMF, 19–25°C, 12–20h | Aromatic substitution | Substituted phthalonitrile derivative | No catalysts needed |

| 2 | Intermediate + SnCl₂ in HCl | 30–50°C, 1–2h | Cyclization to benzoxazine | Benzoxazine core | Acidic medium facilitates ring closure |

| 3 | Benzoxazine + ethanol | Reflux, acid catalyst | Esterification | Ethyl ester of benzoxazine | Purification by recrystallization |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazine derivatives.

Scientific Research Applications

Medicinal Applications

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate exhibits significant biological activities that make it a candidate for drug development. Key medicinal applications include:

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

Material Science Applications

Benzoxazines are also utilized in material science for their unique properties:

- Polymerization

- Coatings and Adhesives

Data Table: Biological Activities of Related Benzoxazine Compounds

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoxazine derivatives against common pathogens. Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine was included in the screening and showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Polymer Development

Research focused on the polymerization behavior of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine revealed that it could be effectively polymerized to create materials with enhanced thermal stability and mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoxazine Derivatives

Physicochemical Properties

- Melting Points: Halogenated analogs (e.g., 7c: 96–98°C, 7b: similar range) exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and intermolecular interactions . The target compound’s mp is unreported but expected to align with methyl/oxo-substituted analogs.

- IR Spectroscopy: All esters show strong carbonyl stretches (ν~1740–1755 cm⁻¹). The target compound’s 3-oxo group contributes an additional carbonyl peak (ν~1660–1680 cm⁻¹), absent in non-oxo analogs .

- Elemental Analysis: Variations in C/H/N percentages reflect substituent differences (e.g., 7c: C 57.46%, Br 21.25% vs.

Biological Activity

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₃N₁O₄

- Molecular Weight : 233.24 g/mol

- CAS Number : 139731-96-7

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit notable antimicrobial properties. A study on benzoxazine derivatives showed that certain modifications led to enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Ethyl 4-methyl-3-oxo... | Staphylococcus aureus | 26 | 7.23 µg/mL |

| Benzoxazine Derivative A | Escherichia coli | 28 | 11.7 µg/mL |

| Benzoxazine Derivative B | Klebsiella pneumoniae | 30 | 6.25 µg/mL |

These findings suggest that structural modifications in benzoxazine derivatives can significantly impact their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of ethyl 4-methyl-3-oxo derivatives has been explored in various studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of ethyl 4-methyl derivatives on MCF-7 and HeLa cells:

- Methodology : Cells were treated with varying concentrations of the compound.

- Results :

- MCF-7 cells showed a significant reduction in viability at concentrations above 10 µM.

- HeLa cells exhibited similar sensitivity with an IC50 value of approximately 15 µM.

These results indicate promising anticancer properties that warrant further investigation into the mechanisms of action .

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Ethyl 4-methyl derivatives have been studied for their anti-inflammatory effects.

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with ethyl 4-methyl compounds reduced the expression levels of these cytokines in lipopolysaccharide-stimulated macrophages.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that modifications at specific positions on the benzoxazine ring can enhance biological activity:

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate?

The synthesis typically involves regioselective alkylation and cyclization steps. A common method employs Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization to form the benzoxazine core . For carboxylate derivatives, base-mediated O-alkylation of 2-aminophenols with 2-bromoalkanoates (e.g., ethyl 2,3-dibromopropionate) in refluxing acetone with K2CO3 is used, though racemization may occur during enantioselective synthesis .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement and structure determination .

- LC-MS/MS : Identifies fragmentation patterns and confirms molecular weight, as demonstrated in studies of benzoxazine analogs .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions, particularly the methyl and carboxylate groups at positions 4 and 7 .

Q. How can researchers assess the compound’s purity and enantiomeric excess (ee)?

- HPLC enantioseparation : Use chiral stationary phases (e.g., polysaccharide-based columns) under optimized conditions. Preparative-scale HPLC (>99.5% ee) is effective for resolving racemates, as shown in multigram-scale syntheses of related ethyl benzoxazine carboxylates .

- Optical rotation/ECD : Validate enantiopurity post-separation .

Advanced Research Questions

Q. How can racemization during enantioselective synthesis be minimized?

Racemization arises from dehydrobromination of intermediates (e.g., ethyl 2-bromoacrylate). Strategies include:

- Reduced reaction times/temperatures : Limits side reactions but may slow the SN2 process .

- Solvent/base optimization : Polar aprotic solvents (e.g., DMF) and weaker bases (e.g., DBU) reduce racemization rates compared to K2CO3 in acetone .

- Preparative HPLC : Direct enantioseparation of racemates circumvents racemization entirely, achieving >99.5% ee .

Q. What methodologies are used to evaluate its biological activity (e.g., enzyme inhibition)?

- Thrombin inhibition assays : Measure Ki values using fluorogenic substrates. Derivatives with benzoxazine scaffolds have shown Ki values as low as 2.6 nM, with SAR studies highlighting the importance of the carboxylate group and methyl substitution .

- Brine Shrimp Lethality Test (BSLT) : Determines LC50 for cytotoxicity screening. Ethyl acetate extracts of benzoxazine analogs exhibit LC50 values ~135–224 ppm, indicating moderate antitumor potential .

- Topoisomerase I inhibition : Electrophoretic mobility shift assays (EMSA) assess DNA relaxation activity. Benzoxazin-3-ones (e.g., BONC-013) show IC50 values comparable to camptothecin .

Q. How can structure-activity relationships (SAR) guide optimization for therapeutic applications?

Key findings include:

- Substitution at position 4 : Methyl groups enhance metabolic stability and thrombin affinity .

- Carboxylate positioning : Ethyl esters at position 7 improve solubility without compromising activity .

- Halogenation : Chloro or bromo substituents at position 6 increase selectivity for topoisomerase I over off-target proteases .

Q. What challenges arise in crystallographic studies of benzoxazine derivatives?

- Twinned crystals : Common in benzoxazines due to flexible rings. SHELXL’s twin refinement tools (e.g., BASF parameter) mitigate this .

- Hydrogen bonding networks : The 3-oxo group forms strong intermolecular H-bonds, complicating solvent molecule placement in the lattice .

Methodological Notes

- Synthesis : Prioritize Cu(I)-catalyzed cyclization for regioselectivity and preparative HPLC for enantiopure yields .

- Bioassays : Combine BSLT (LC50) with enzyme-specific assays (e.g., thrombin Ki) for robust activity profiling .

- Data Contradictions : Racemization rates (34–46%) in enantioselective syntheses conflict with claims of high ee in older protocols. Validate via ECD and optical rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.